tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate
Description
tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate (CAS: 777051-62-4) is a synthetic derivative of histidine, featuring a tert-butyl ester group at the carboxyl terminus and an imidazole ring at the β-position of the amino acid backbone. Its molecular formula is C₁₀H₁₇N₃O₂, with a molecular weight of 211.26 g/mol .
Structure
3D Structure
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8(11)4-7-5-12-6-13-7/h5-6,8H,4,11H2,1-3H3,(H,12,13) |
InChI Key |
XQFREXXPLPDFGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
L-Histidine is suspended in anhydrous tert-butyl acetate, followed by the addition of a catalytic amount of sulfuric acid or p-toluenesulfonic acid (PTSA). The reaction proceeds at 60–80°C for 12–24 hours under nitrogen atmosphere to prevent oxidation of the imidazole ring. The tert-butyl group selectively protects the carboxylate, while the α-amino group remains unprotected. Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, and the product is extracted using dichloromethane (DCM). Purification via recrystallization from ethanol yields the target compound with 65–75% purity, requiring further chromatographic refinement.
Optimization Challenges
-
Racemization Risk : Prolonged heating at acidic conditions may racemize the chiral center at C2. Maintaining temperatures below 80°C and minimizing reaction time to 12 hours mitigates this.
-
Byproduct Formation : Self-condensation of histidine or tert-butyl acetate generates dimers, which are removed using silica gel chromatography with a DCM/methanol (95:5) eluent.
Carbodiimide-Mediated Coupling with tert-Butyl Alcohol
An alternative route employs carbodiimide reagents to activate the carboxyl group of histidine for coupling with tert-butanol. This method is favored for its scalability and compatibility with sensitive functional groups.
Stepwise Procedure
-
Activation : L-Histidine is dissolved in DCM, and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is added at 0°C. The reaction is stirred for 30 minutes to form the reactive O-acylisourea intermediate.
-
Nucleophilic Attack : tert-Butanol is introduced dropwise, followed by N-methylmorpholine (NMM) to neutralize HCl byproducts. The mixture is warmed to room temperature and stirred for 24 hours.
-
Workup : The solution is washed with 1M HCl, saturated NaHCO3, and brine. After drying over MgSO4, the solvent is evaporated, and the crude product is purified via flash chromatography (ethyl acetate/hexane, 1:1).
Yield and Purity
This method achieves yields of 70–85% with >98% enantiomeric excess (e.e.), as confirmed by chiral HPLC. The use of EDC minimizes racemization compared to traditional esterification, though residual imidazole byproducts may require additional washes with 5% citric acid.
Asymmetric Synthesis via O’Donnell Conditions
For applications requiring high enantiopurity, the O’Donnell asymmetric amino acid synthesis provides a robust pathway. This method constructs the histidine backbone de novo, enabling precise control over stereochemistry.
Key Steps
-
Imidazole Ring Formation : 1-Benzyl-5-chloromethyl-imidazolium chloride is synthesized from thiocyanate and glycine amide, followed by cyclization under basic conditions.
-
Alkylation : The imidazolium salt reacts with tert-butyl (N-diphenylmethylene)glycinate in the presence of phase-transfer catalysts (e.g., bis(triphenyl)phosphoranylidene ammonium chloride) to form the protected histidine derivative.
-
Deprotection : Acidic hydrolysis (6M HCl, 110°C, 6 hours) removes the benzyl and diphenylmethylene groups, yielding this compound with 99% e.e..
Advantages Over Direct Methods
-
No Racemization : The chiral center is established during alkylation, avoiding exposure to racemization-prone conditions.
-
Isotopomer Compatibility : This route facilitates the incorporation of stable isotopes (e.g., 13C) at the C2 position, critical for metabolic studies.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and throughput, often employing continuous-flow reactors and heterogeneous catalysts.
Large-Scale Protocol
-
Reactor Setup : A 500 L stainless steel reactor is charged with L-histidine (20 kg), tert-butyl acetate (200 L), and Amberlyst 15 (acidic resin, 5 kg).
-
Reaction Conditions : The mixture is heated to 70°C for 8 hours with vigorous stirring.
-
Purification : The catalyst is filtered, and the solution is distilled under reduced pressure to recover excess tert-butyl acetate. The residue is crystallized from heptane, yielding 18.5 kg (82%) of product.
Cost and Efficiency Analysis
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 82% | 89% |
| Reaction Time | 8 hours | 2 hours |
| Solvent Consumption (L/kg) | 10 | 6 |
| Purity | 95% | 98% |
Continuous-flow systems reduce solvent use and improve heat transfer, though initial capital costs are higher.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | e.e. (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Direct Esterification | 65–75 | 95 | Moderate | 120 |
| Carbodiimide Coupling | 70–85 | 98 | High | 180 |
| O’Donnell Synthesis | 60–70 | 99 | Low | 250 |
| Industrial Batch | 82 | 95 | High | 90 |
The carbodiimide method balances yield and enantiopurity, making it ideal for pharmaceutical intermediates. Industrial batch processes are preferred for bulk production despite marginally lower purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, targeting the ester group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino acid esters.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, primarily due to the imidazole moiety. Notable applications include:
-
Pharmaceutical Development :
- It has been studied for its potential as an inhibitor of vascular adhesion protein-1 (VAP-1), which plays a critical role in inflammatory processes and conditions like diabetic macular edema.
- The compound's imidazole ring enhances its interaction with various biological targets, influencing enzyme and receptor activities.
-
Antimicrobial and Antioxidant Properties :
- Similar compounds have shown antimicrobial and antioxidant effects, suggesting that tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate may also possess these properties.
Synthetic Chemistry
The synthesis of this compound typically involves several key steps:
- Starting from tert-butyl acetate and L-histidine, the synthesis can be optimized for yield and purity using automated systems in industrial settings .
Case Study 1: Inhibition of Vascular Adhesion Protein
A study conducted on the compound's ability to inhibit VAP-1 demonstrated its potential therapeutic effects in treating inflammatory diseases. The binding affinity of the compound was assessed using various assays, showing promise for further development as a therapeutic agent.
Case Study 2: Antimicrobial Activity
In vitro studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, although further research is needed to elucidate the exact pathways involved .
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The amino and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Key Observations :
- Solubility and Stability : The tert-butyl group in the target compound likely improves lipophilicity compared to propyl esters (Compound 1) or hydroxyethyl amides (Compound 2) .
- pH Dependency : Compound 2’s basic pH (8) correlates with its superior corrosion inhibition, attributed to the ethylamine substituent enhancing adsorption on metal surfaces .
- Stereochemical Effects : The (R)-configuration of the target compound may influence biological activity or crystallization behavior, though direct evidence is lacking .
Functional and Application Differences
Corrosion Inhibition:
- Compound 2 exhibits the highest inhibition activity (85.79% in 1% NaCl), likely due to its amide group and basic pH facilitating strong metal surface interactions .
- Propyl esters (Compound 1) show moderate activity, while the target compound’s performance remains uncharacterized in the available data.
Commercial and Handling Considerations
- Availability : The target compound is listed as temporarily out of stock, with pricing and bulk inquiries directed to suppliers like CymitQuimica .
- Safety : While GHS data for the target compound is incomplete, analogs like Compound 2 require careful handling due to their amine and imidazole functionalities .
Biological Activity
Tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate, also known as (S)-tert-butyl L-histidinate, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 211.26 g/mol
- CAS Number : 759432-08-1
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. The imidazole ring in the structure is known to participate in hydrogen bonding and metal coordination, which may influence its interactions with proteins and enzymes.
Anticancer Activity
Recent studies have indicated that imidazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, a critical process for cancer cell division. In vitro assays demonstrated that certain imidazole derivatives displayed cytotoxicity comparable to colchicine against several cancer cell lines, including MCF-7 and A549 cells .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| P2 | 0.244 | MCF-7 |
| P5 | 0.139 | A549 |
| Colchicine | 0.203 | MCF-7 |
Immunomodulatory Effects
This compound may also play a role in modulating immune responses. Research has highlighted the importance of imidazole-containing compounds in the development of small-molecule inhibitors targeting immune checkpoints like PD-L1/PD-1. These interactions can enhance T-cell activity against tumors, making them promising candidates for cancer immunotherapy .
Case Studies
- Anticancer Efficacy : A study involving imidazole derivatives demonstrated their ability to suppress tumor growth in xenograft models. The compounds were administered at various dosages, leading to a significant reduction in tumor size compared to control groups.
- Cytotoxicity Assessment : In a comparative study, this compound was tested alongside other known cytotoxic agents. The results indicated that it effectively induced apoptosis in cancer cells through caspase activation pathways.
Q & A
How can the synthesis of tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate be optimized for high yield and purity?
Basic:
The compound’s synthesis typically involves coupling imidazole derivatives with tert-butyl-protected amino acids. Key steps include:
- Reagent selection : Use trifluoroacetic acid (TFA) as a catalyst for esterification/condensation reactions under reflux conditions .
- Solvent optimization : Isopropanol or dichloromethane (DCM) are preferred for solubility and stability of intermediates .
- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product, followed by recrystallization for purity .
Advanced:
Mechanistic insights into side reactions (e.g., tert-butyl deprotection under acidic conditions) can guide optimization. For example:
- Kinetic control : Shorten reaction times at reflux (e.g., 10 hours) to minimize degradation .
- Heterogeneous catalysis : Test immobilized catalysts to reduce TFA usage and improve recyclability .
What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Basic:
- NMR spectroscopy : Prioritize - and -NMR to confirm the tert-butyl group (1.2–1.4 ppm for ) and imidazole protons (7.0–8.0 ppm). Resolve overlapping signals using heteronuclear 2D techniques (HSQC, HMBC) .
- LC-MS : Monitor molecular ion peaks (e.g., m/z 405.1 [M+H]) and fragmentation patterns to verify structural integrity .
Advanced:
- Isotopic labeling : Use -labeled precursors to track reaction pathways and assign ambiguous NMR signals (e.g., imidazole C-2 vs. C-4 positions) .
- High-resolution mass spectrometry (HRMS) : Achieve sub-ppm accuracy to distinguish isobaric impurities .
How can researchers resolve contradictions in stability data under varying storage conditions?
Basic:
- Controlled stability studies : Store samples at −20°C under argon to prevent hydrolysis of the tert-butyl ester. Assess degradation via HPLC at intervals (e.g., 0, 30, 90 days) .
- pH-dependent stability : Test aqueous solubility and degradation kinetics in buffers (pH 3–9) to identify optimal handling conditions .
Advanced:
- Degradation pathway elucidation : Use LC-MS/MS to identify byproducts (e.g., de-esterified derivatives) and model degradation kinetics via Arrhenius plots .
- Solid-state NMR : Probe crystallinity and hygroscopicity to correlate physical form with stability .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Basic:
- Enzyme inhibition assays : Screen against histidine decarboxylase (HDC) or imidazole-accepting enzymes using fluorogenic substrates .
- Cellular uptake studies : Use fluorescent analogs (e.g., dansyl-labeled derivatives) to quantify permeability in Caco-2 monolayers .
Advanced:
- Target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity for imidazole-linked receptors .
- Metabolomics : Track imidazole ring metabolism in hepatocyte models using -labeled compounds .
How can computational modeling enhance understanding of this compound’s interactions?
Basic:
- Molecular docking : Use AutoDock Vina with crystal structures of imidazole-binding proteins (e.g., cytochrome P450) to predict binding modes .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate electrostatic potential maps for the tert-butyl group .
Advanced:
- Molecular dynamics (MD) simulations : Simulate solvation effects in lipid bilayers to predict membrane permeability .
- QSAR modeling : Corporate substituent effects (e.g., tert-butyl vs. benzyl esters) to design analogs with improved pharmacokinetics .
What methodological frameworks address discrepancies in pharmacokinetic data across studies?
Basic:
- In vitro-in vivo correlation (IVIVC) : Compare hepatic microsomal stability with rodent plasma clearance rates .
- Plasma protein binding assays : Use equilibrium dialysis to measure unbound fractions .
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
